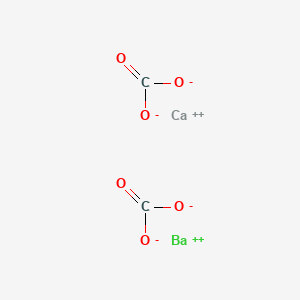
Barium calcium carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium calcium carbonate is a compound that combines barium, calcium, and carbonate ions. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. It is a white, crystalline solid that is poorly soluble in water, similar to other alkaline earth metal carbonates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium calcium carbonate can be synthesized through various methods. One common approach involves the reaction of soluble barium and calcium salts with a carbonate source. For example, mixing solutions of barium chloride and calcium chloride with sodium carbonate can precipitate this compound. The reaction conditions typically involve ambient temperature and neutral pH.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting barium sulfide and calcium chloride with carbon dioxide. This method involves bubbling carbon dioxide through an aqueous solution of barium sulfide and calcium chloride, resulting in the precipitation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Barium calcium carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form soluble barium and calcium salts, releasing carbon dioxide gas.
Thermal Decomposition: Upon heating, it decomposes to form barium oxide, calcium oxide, and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Thermal Conditions: Decomposition typically occurs at high temperatures, around 800-900°C.
Major Products Formed:
Acid Reactions: Barium chloride, calcium chloride, and carbon dioxide.
Thermal Decomposition: Barium oxide, calcium oxide, and carbon dioxide.
Applications De Recherche Scientifique
Barium calcium carbonate has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including ceramics and composites.
Chemistry: It serves as a precursor for the preparation of other barium and calcium compounds.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of glass, ceramics, and as a filler in plastics and rubber.
Mécanisme D'action
The mechanism by which barium calcium carbonate exerts its effects depends on its application. In materials science, its role as a precursor involves the release of barium and calcium ions, which then participate in further reactions to form desired materials. In medical imaging, its high atomic number makes it effective in absorbing X-rays, providing contrast in imaging studies.
Comparaison Avec Des Composés Similaires
Barium Carbonate (BaCO₃): Similar in structure but contains only barium and carbonate ions.
Calcium Carbonate (CaCO₃): Contains only calcium and carbonate ions.
Strontium Carbonate (SrCO₃): Another alkaline earth metal carbonate with similar properties.
Uniqueness: Barium calcium carbonate is unique due to the combination of barium and calcium ions, which can impart distinct properties compared to compounds containing only one of these ions. This combination can enhance its utility in specific applications, such as in the synthesis of specialized materials and in certain industrial processes.
Propriétés
Numéro CAS |
20313-52-4 |
|---|---|
Formule moléculaire |
C2BaCaO6 |
Poids moléculaire |
297.42 g/mol |
Nom IUPAC |
calcium;barium(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Ba.Ca/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Clé InChI |
CXLSVMAGOLTCSL-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)

